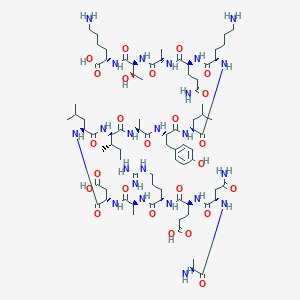

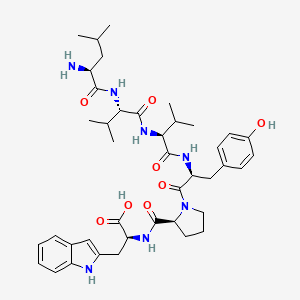

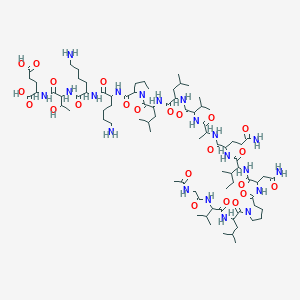

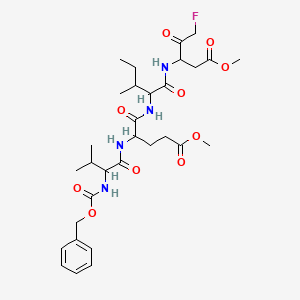

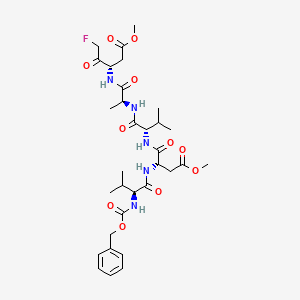

NH2-KLGADTDGEQDQHMTYGGQ-COOH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NH2-QGGYTMHQDQEGDTDAGLK-COOH is a synthetic peptide chain with an amine group attached to lysine and an carboxyl group attached to glutamine.

Applications De Recherche Scientifique

Intracellular Trafficking and Toxicity of Nanoparticles

- Study: Manshian et al. (2017) explored the impact of nanoparticles with varying surface functionalities, including NH2 and COOH moieties, on intracellular uptake and toxicity. They found differences in the trafficking and toxicity of NH2-functionalized quantum dots compared to COOH-functionalized ones, which has implications for biomedical applications (Manshian et al., 2017).

Chemical Reactions in Interstellar Ice Analogues

- Study: Fedoseev et al. (2016) conducted experiments simulating interstellar chemistry, where NH2 played a critical role in forming species with N-C bonds. This research offers insights into the chemical processes in space and the formation of complex organic molecules (Fedoseev et al., 2016).

Matrix-Assisted Laser Desorption/Ionization

- Study: Huang et al. (2020) discussed the development of novel anthranilic acid derivatives, including COOH-NH2, for MALDI-TOF mass spectrometry applications. This highlights the role of such compounds in enhancing the analysis of biomolecules (Huang et al., 2020).

Surface Functionalization for Biomaterials

- Study: Mussano et al. (2017) investigated the biological effects of titanium surfaces modified with amine (NH2) and carboxylic/esteric (COOH) functionalities. Their findings are significant for biomedical applications, particularly in improving the interaction between biomaterials and biological systems (Mussano et al., 2017).

Thermal Decomposition and Reaction Mechanisms

- Study: Klippenstein et al. (2009) focused on the thermal decomposition of NH2OH and its subsequent reactions, providing valuable information on high-temperature chemical processes and the formation of OH radicals (Klippenstein et al., 2009).

Fluorescent Emission from Carbon Quantum Dots

- Study: Tang et al. (2019) explored how functional group modulation, including NH2 and COOH, affects the fluorescence of carbon quantum dots. This research contributes to the understanding of optical properties in nanomaterials (Tang et al., 2019).

Antibacterial Activity of Peptide Nanotubes

- Study: Porter et al. (2018) demonstrated the antibacterial activity of diphenylalanine peptide nanotubes with different terminal groups, including NH2 and COOH. This research is significant for developing new antimicrobial technologies (Porter et al., 2018).

Propriétés

Formule moléculaire |

C₈₃H₁₂₇N₂₅O₃₄S |

|---|---|

Poids moléculaire |

2051.11 |

InChI |

InChI=1S/C83H127N25O34S/c1-37(2)25-50(102-70(128)44(85)9-7-8-23-84)71(129)92-34-60(116)95-38(3)69(127)101-55(30-66(125)126)80(138)108-68(40(5)110)82(140)106-53(28-64(121)122)73(131)93-35-62(118)96-45(17-21-63(119)120)74(132)98-46(14-18-56(86)112)76(134)104-54(29-65(123)124)79(137)99-47(15-19-57(87)113)75(133)103-52(27-42-31-89-36-94-42)78(136)100-48(22-24-143-6)77(135)107-67(39(4)109)81(139)105-51(26-41-10-12-43(111)13-11-41)72(130)91-32-59(115)90-33-61(117)97-49(83(141)142)16-20-58(88)114/h10-13,31,36-40,44-55,67-68,109-111H,7-9,14-30,32-35,84-85H2,1-6H3,(H2,86,112)(H2,87,113)(H2,88,114)(H,89,94)(H,90,115)(H,91,130)(H,92,129)(H,93,131)(H,95,116)(H,96,118)(H,97,117)(H,98,132)(H,99,137)(H,100,136)(H,101,127)(H,102,128)(H,103,133)(H,104,134)(H,105,139)(H,106,140)(H,107,135)(H,108,138)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,141,142) |

Clé InChI |

DTPOZUWLLSLAFQ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)